molecular formula C7H10N2O2S B6211104 5-methanesulfonyl-6-methylpyridin-2-amine CAS No. 1361478-89-8

5-methanesulfonyl-6-methylpyridin-2-amine

Cat. No.: B6211104
CAS No.: 1361478-89-8
M. Wt: 186.2
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Description

5-Methanesulfonyl-6-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methanesulfonyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-6-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with methanesulfonyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted pyridine compounds.

Scientific Research Applications

5-Methanesulfonyl-6-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-methanesulfonyl-6-methylpyridin-2-amine.

    2-Methylpyridine: A simpler pyridine derivative with different chemical properties.

    6-Methylpyridin-2-amine: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a methanesulfonyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1361478-89-8

Molecular Formula

C7H10N2O2S

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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